molecular formula C16H15N3O4 B12029659 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12029659
M. Wt: 313.31 g/mol
InChI Key: VCLCERGMLNBOIQ-LICLKQGHSA-N
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Description

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazone linkage and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s structure enables it to interact with cellular pathways, potentially leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide
  • 2-[(2E)-2-(2-chlorobenzylidene)hydrazino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide
  • 2-[(2E)-2-(3-allyl-2-hydroxybenzylidene)hydrazino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide

Uniqueness

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide is unique due to its specific hydrazone linkage and methoxyphenyl group, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and potential therapeutic applications make it a compound of interest in various research fields .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C16H15N3O4/c1-23-13-7-4-6-12(9-13)18-15(21)16(22)19-17-10-11-5-2-3-8-14(11)20/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+

InChI Key

VCLCERGMLNBOIQ-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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